molecular formula C23H26ClN3O4S B12488033 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide

3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide

Cat. No.: B12488033
M. Wt: 476.0 g/mol
InChI Key: QSINLXNUXROTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, a chloro-substituted benzamide, and a prop-2-en-1-ylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Chlorination of the benzamide: The chloro group can be introduced through electrophilic aromatic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the prop-2-en-1-ylcarbamoyl group: This step typically involves amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with receptors on the cell surface and altering their signaling pathways.

    Gene expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid: Similar structure but lacks the prop-2-en-1-ylcarbamoyl group.

    3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide: Contains a bromophenyl group instead of the prop-2-en-1-ylcarbamoyl group.

    4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine: Contains a thiazole ring instead of the benzamide structure.

Uniqueness

The uniqueness of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26ClN3O4S

Molecular Weight

476.0 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-enylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C23H26ClN3O4S/c1-2-13-25-23(29)18-9-5-6-10-20(18)26-22(28)17-11-12-19(24)21(16-17)32(30,31)27-14-7-3-4-8-15-27/h2,5-6,9-12,16H,1,3-4,7-8,13-15H2,(H,25,29)(H,26,28)

InChI Key

QSINLXNUXROTHW-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.